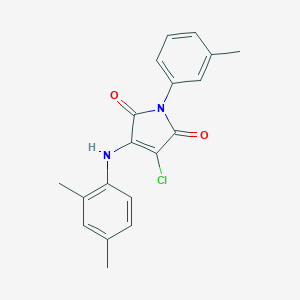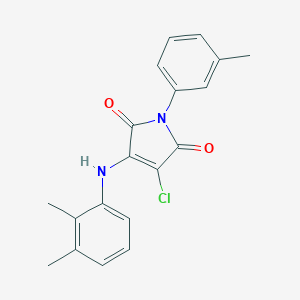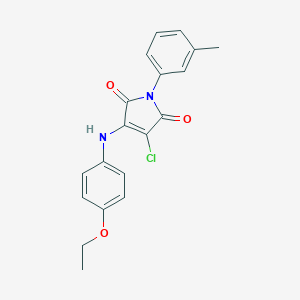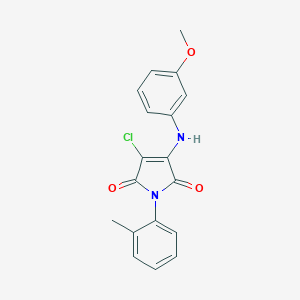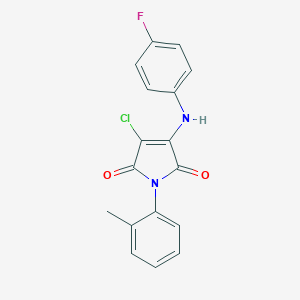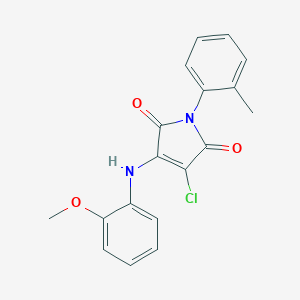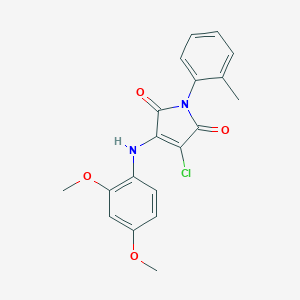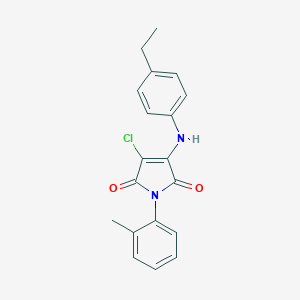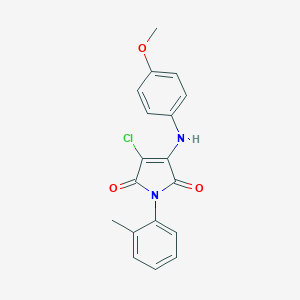![molecular formula C25H20N6O3 B380287 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 385400-16-8](/img/structure/B380287.png)
4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C25H20N6O3 and its molecular weight is 452.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as antitumor agents . Their structural similarity to nucleotide bases allows them to interact with DNA and RNA, making them valuable in cancer treatment . The specific compound could be explored for its efficacy against various cancer cell lines, leveraging its ability to interfere with cellular replication processes.
Enzymatic Inhibitory Activity
These compounds exhibit enzymatic inhibitory activity , which can be harnessed in the development of new drugs . By inhibiting specific enzymes, they can disrupt the metabolic pathways essential for the survival of cancer cells or pathogens, providing a targeted approach to treatment.
Material Science
In the field of material science , pyrazolo[1,5-a]pyrimidine derivatives are appreciated for their photophysical properties . They can be used in the design of new materials with specific optical characteristics, potentially useful in electronics and photonics.
Organic Synthesis
The compound’s versatile structure makes it a valuable scaffold in organic synthesis . It can undergo various synthetic transformations, allowing chemists to create a wide array of new molecules with potential applications in medicinal chemistry and beyond .
Drug Design
Due to its structural flexibility, this compound can be used in combinatorial library design and drug discovery . Its modifiable periphery enables the creation of numerous derivatives, each with the potential for unique biological activity.
Corrosion Inhibition
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can serve as corrosion inhibitors . This application is particularly relevant in the protection of metals from acid corrosion, which is crucial in industrial settings.
Anticancer Drug Development
The compound’s role in anticancer drug development is underscored by its inclusion in structure-activity relationship (SAR) studies . These studies help in understanding how structural changes to the compound can enhance its anticancer properties.
Biological and Pharmacological Research
Finally, the compound’s presence in a variety of biologically active molecules makes it a subject of interest in broader biological and pharmacological research . Its potential applications extend to the development of treatments for a range of diseases beyond cancer.
Propiedades
IUPAC Name |
[4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-16-21(23(32)27-19-10-6-3-7-11-19)22(31-25(26-16)28-29-30-31)17-12-14-20(15-13-17)34-24(33)18-8-4-2-5-9-18/h2-15,22H,1H3,(H,27,32)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXVVMAGCKYYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

